Cas no 1428373-07-2 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- AKOS024558817
- F6436-0061
- 1428373-07-2
-
- インチ: 1S/C22H24N4O3S/c1-15-21(16(2)25(3)23-15)30(28,29)24-19-11-12-20-18(14-19)10-7-13-26(20)22(27)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,24H,7,10,13H2,1-3H3
- InChIKey: IMFHOBBPACOMND-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(S(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 424.15691181g/mol
- どういたいしつりょう: 424.15691181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0061-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-0061-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6436-0061-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6436-0061-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6436-0061-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6436-0061-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6436-0061-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
1428373-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-20 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Comprehensive Analysis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1428373-07-2)
The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1428373-07-2) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique combination of a tetrahydroquinoline core and a trimethylpyrazole sulfonamide moiety makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating chronic diseases.
One of the most frequently searched questions about this compound is: "What are the potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?" Current studies suggest that its sulfonamide group may play a critical role in enzyme inhibition, particularly in pathways related to inflammation and cellular proliferation. This aligns with the growing interest in targeted therapies, as the pharmaceutical industry shifts toward precision medicine. The benzoyl-tetrahydroquinoline segment, on the other hand, is known for its ability to interact with various receptor sites, making it a versatile scaffold for drug design.
Another hot topic in the scientific community is the synthetic route for CAS No. 1428373-07-2. Organic chemists are exploring efficient methods to produce this compound with high yield and purity, given its potential as a lead molecule. Recent advancements in microwave-assisted synthesis and flow chemistry have opened new possibilities for scaling up its production. These techniques not only reduce reaction times but also minimize waste, addressing the increasing demand for sustainable chemistry practices.
The physicochemical properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide are also a key area of investigation. Its solubility, stability, and bioavailability are critical factors that determine its suitability for pharmaceutical formulations. Computational modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are being employed to predict its behavior in biological systems, which is a trending approach in modern drug development.
In addition to its therapeutic potential, this compound is being studied for its structure-activity relationship (SAR). Researchers are modifying its functional groups to optimize its efficacy and reduce potential side effects. This approach is particularly relevant in the context of personalized medicine, where treatments are tailored to individual patient profiles. The pyrazole sulfonamide moiety, in particular, has shown promise in enhancing selectivity toward specific molecular targets.
Given the rising interest in AI-driven drug discovery, CAS No. 1428373-07-2 has also been the subject of machine learning-based analyses. Predictive algorithms are being used to identify its potential interactions with proteins and other biomolecules, accelerating the drug development process. This aligns with the broader trend of integrating big data and computational tools into pharmaceutical research.
In summary, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide represents a fascinating area of research with multiple avenues for exploration. Its unique structure, combined with its potential therapeutic applications, makes it a compound of significant interest in both academic and industrial settings. As scientific advancements continue, this molecule may well become a cornerstone in the development of next-generation therapeutics.
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